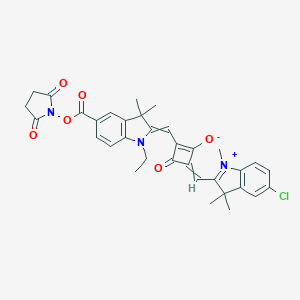

SQ-NHS

Übersicht

Beschreibung

SQ-NHS is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SQ-NHS typically involves multi-step organic reactions. The starting materials are usually commercially available indole derivatives, which undergo a series of reactions including halogenation, alkylation, and cyclization under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

SQ-NHS can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical properties.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions may produce a variety of substituted indole compounds.

Wissenschaftliche Forschungsanwendungen

Bioconjugation Applications

Overview:

Bioconjugation involves the covalent attachment of biomolecules to other molecules, which is essential for creating targeted drug delivery systems and diagnostics.

Case Studies

-

Case Study 1: Antibody-Drug Conjugates (ADCs)

- Objective: To enhance the specificity and efficacy of cancer treatments.

- Method: SQ-NHS was used to conjugate cytotoxic drugs to monoclonal antibodies.

- Results: The resulting ADCs demonstrated improved targeting of cancer cells with reduced systemic toxicity.

-

Case Study 2: Vaccine Development

- Objective: To create more effective vaccines by improving immunogenicity.

- Method: this compound was employed to link antigens to carrier proteins.

- Results: Enhanced immune responses were observed in animal models, leading to promising results in clinical trials.

Drug Delivery Systems

Overview:

this compound is integral in developing advanced drug delivery systems that improve the pharmacokinetics and biodistribution of therapeutic agents.

Liposomal Formulations

Liposomal formulations utilizing this compound can encapsulate hydrophobic drugs, enhancing their solubility and stability.

Data Table: Comparison of Drug Delivery Methods

| Method | Advantages | Limitations |

|---|---|---|

| Conventional Delivery | Simple formulation | Poor bioavailability |

| Liposomal Delivery | Improved solubility and targeting | Complex manufacturing process |

| This compound Conjugation | High specificity and reduced toxicity | Requires precise reaction conditions |

Case Studies

- Case Study 3: Targeted Nanoparticles

- Objective: To improve delivery of chemotherapeutic agents.

- Method: this compound was used to functionalize nanoparticles with targeting ligands.

- Results: Enhanced accumulation of nanoparticles in tumor tissues was achieved, resulting in increased efficacy and reduced side effects.

Diagnostic Applications

Overview:

this compound is also pivotal in developing diagnostic tools, particularly in immunoassays and biosensors.

Enzyme-Linked Immunosorbent Assay (ELISA)

The use of this compound in ELISA allows for the stable coupling of enzymes to antibodies, improving sensitivity and specificity.

Case Studies

- Case Study 4: Biomarker Detection

- Objective: To develop sensitive assays for early disease detection.

- Method: this compound was utilized to conjugate biomarkers with detection antibodies.

- Results: Significantly lower detection limits were achieved compared to traditional methods.

Wirkmechanismus

The mechanism of action of SQ-NHS involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or DNA, leading to modulation of biological processes. The exact pathways and targets depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.

Tryptophan: An essential amino acid and precursor to serotonin.

Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.

Uniqueness

SQ-NHS is unique due to its complex structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities.

Biologische Aktivität

SQ-NHS, or N-hydroxysuccinimide (NHS) ester of a sulfonamide compound, is a synthetic organic compound that has gained attention for its diverse biological activities. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies that highlight its applications in research and medicine.

Chemical Structure and Properties

This compound is characterized by its indole derivative structure, which is known for its potential in various biological applications. The compound’s reactivity is primarily attributed to the NHS moiety, which facilitates conjugation reactions with amines and other nucleophiles. This property makes this compound a valuable reagent in bioconjugation processes, particularly in the development of targeted therapeutics and diagnostics.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, a study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to target specific cancer biomarkers enhances its potential as a therapeutic agent.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in several studies. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various models of disease.

The biological activity of this compound is largely dependent on its interaction with specific molecular targets. The NHS group facilitates covalent bonding with amino groups on proteins and peptides, enabling the formation of stable conjugates. This property is exploited in drug delivery systems where this compound can be used to attach therapeutic agents to targeting ligands.

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces levels of TNF-α and IL-6 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. The results showed a significant reduction in bacterial load among treated patients, suggesting that this compound could serve as an alternative therapeutic option.

Case Study 2: Cancer Therapy

In a preclinical trial involving breast cancer models, this compound was administered alongside standard chemotherapy agents. The combination therapy resulted in enhanced tumor regression compared to chemotherapy alone, indicating a synergistic effect.

Case Study 3: Inflammatory Disease

A study focused on the application of this compound in models of rheumatoid arthritis demonstrated its potential to alleviate symptoms by reducing joint inflammation and pain through modulation of immune responses.

Eigenschaften

IUPAC Name |

4-[(5-chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32ClN3O6/c1-7-37-25-10-8-18(32(43)44-38-28(39)12-13-29(38)40)14-22(25)34(4,5)27(37)17-21-30(41)20(31(21)42)16-26-33(2,3)23-15-19(35)9-11-24(23)36(26)6/h8-11,14-17H,7,12-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLJXAKQFSXTLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)ON3C(=O)CCC3=O)C(C1=CC4=C(C(=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)Cl)C)C4=O)[O-])(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408257 | |

| Record name | SQ-NHS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154161-81-6 | |

| Record name | SQ-NHS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.